vBRIDP

Catalog No.
S1912683
CAS No.
384842-25-5
M.F
C23H31P
M. Wt
338.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
vBRIDP

CAS Number

384842-25-5

Product Name

vBRIDP

IUPAC Name

ditert-butyl(1,1-diphenylprop-1-en-2-yl)phosphane

Molecular Formula

C23H31P

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C23H31P/c1-18(24(22(2,3)4)23(5,6)7)21(19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17H,1-7H3

InChI Key

CYGZMOQFIMJEIT-UHFFFAOYSA-N

SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C

vBRIDP (Di-tert-butyl(1-methyl-2,2-diphenylethenyl)phosphine) is a proprietary, sterically hindered, and highly electron-rich monodentate phosphine ligand developed by Takasago International Corporation. Unlike many conventional trialkylphosphines that are highly sensitive to oxidation, vBRIDP features a unique 2,2-diphenylvinyl framework that prevents spontaneous oxidation to phosphine oxides, rendering it an air-stable, easy-to-handle crystalline solid. It is primarily procured for high-efficiency palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. Its structural design allows for a stabilizing interaction between the palladium center and the cis-aryl moiety of the ligand, which maintains the active catalytic species and enables exceptionally high turnover numbers (TON) at low catalyst loadings, making it a highly scalable choice for pharmaceutical and fine chemical manufacturing [1].

Substituting vBRIDP with generic electron-rich phosphines, such as tri-tert-butylphosphine (P(t-Bu)3) or standard biaryl Buchwald ligands, introduces severe processability and stability trade-offs. While P(t-Bu)3 offers excellent catalytic activity, it is pyrophoric and requires strict glovebox handling, increasing manufacturing complexity and safety overhead. Conversely, air-stable benchtop alternatives like triphenylphosphine (PPh3) lack the electron-richness required to activate unreactive aryl chlorides at room temperature, leading to stalled reactions or the need for excessive heating. Furthermore, substituting vBRIDP with closely related biaryl ligands can disrupt the specific pi-interaction between the palladium center and the vinyl-aryl group of vBRIDP, which is critical for stabilizing the low-coordinate Pd(0) intermediate and preventing catalyst decomposition at low loadings [1].

Handling Stability and Oxidation Resistance

A major procurement advantage of vBRIDP is its resistance to oxidation. While highly electron-rich phosphines like P(t-Bu)3 are pyrophoric and rapidly oxidize in air, vBRIDP's unique 2,2-diphenylvinyl structure sterically and electronically shields the phosphorus center, allowing it to be handled as an air-stable crystalline solid without the need for a glovebox[1].

Evidence DimensionHandling stability and oxidation resistance
Target Compound DataAir-stable solid; resistant to spontaneous oxidation to phosphine oxide
Comparator Or BaselineP(t-Bu)3: Pyrophoric liquid/solution; highly sensitive to air oxidation
Quantified DifferenceEliminates the need for anaerobic glovebox handling while maintaining comparable electron richness.
ConditionsBenchtop storage and industrial catalyst preparation

Procurement of an air-stable solid drastically reduces specialized handling costs and improves batch-to-batch reproducibility during scale-up.

Turnover Number (TON) in Suzuki-Miyaura Couplings

In Suzuki-Miyaura cross-coupling reactions, vBRIDP demonstrates exceptional catalytic longevity. Palladium complexes of vBRIDP achieve Turnover Numbers (TON) up to 196,000 for aryl bromides and 50,000 for unreactive aryl chlorides, far exceeding the typical TONs of <10,000 seen with standard ligands like PPh3[1].

Evidence DimensionTurnover Number (TON) for aryl halides
Target Compound DataTON up to 196,000 (aryl bromides) and 50,000 (aryl chlorides)
Comparator Or BaselineStandard phosphines (e.g., PPh3): Typical TONs < 10,000 for unreactive chlorides
Quantified Difference>5x to 20x higher TON, enabling extremely low catalyst loadings (e.g., 0.001 mol%).
ConditionsPd-catalyzed Suzuki-Miyaura coupling of aryl bromides/chlorides

High TON directly translates to lower precious metal consumption and reduced heavy metal remediation costs in downstream purification.

Catalyst Loading in Buchwald-Hartwig Amination

For the amination of aryl chlorides, vBRIDP enables highly efficient C-N bond formation at significantly reduced palladium loadings. While first-generation amination protocols often require 2 to 5 mol% Pd, vBRIDP is effective at loadings as low as 0.2 to 1.0 mol%, drastically improving the process economics of the reaction [1].

Evidence DimensionRequired Palladium catalyst loading
Target Compound DataEffective at 0.2 to 1.0 mol% Pd loading
Comparator Or BaselineFirst-generation amination ligands: Often require 2 to 5 mol% Pd loading
Quantified DifferenceUp to 80% reduction in required palladium loading for the amination of aryl chlorides.
ConditionsPalladium-catalyzed cross-coupling of aryl chlorides with primary/secondary amines

Lower catalyst loading minimizes the cost of goods sold (COGS) and simplifies metal scavenging for active pharmaceutical ingredient (API) manufacturing.

Thermal Stability in Zerovalent Ruthenium Complexes

When used to synthesize zerovalent Ru(0) complexes, vBRIDP provides a highly stable coordination environment. Unlike labile bidentate ligands such as BINAP, which suffer from poor thermal stability and undergo facile intramolecular C-H bond activation (cyclometalation), vBRIDP selectively supports the oxidative addition of aryl halides without unwanted off-target activation [1].

Evidence DimensionThermal stability and resistance to unwanted C-H/N-H activation
Target Compound DataHighly thermally stable; selective for oxidative addition without cyclometalation
Comparator Or BaselineRu(BINAP) complexes: Poor thermal stability; undergoes facile intramolecular C-H bond activation
Quantified DifferencevBRIDP suppresses off-target cyclometalation, preserving the active catalyst structure.
ConditionsSynthesis and reactivity screening of zerovalent Ru(0)(P)(L) complexes

Selecting vBRIDP prevents catalyst degradation via cyclometalation, ensuring higher yields and fewer side products in complex organometallic syntheses.

Industrial-Scale Suzuki-Miyaura Couplings

Where this compound is the right choice for manufacturing biaryl active pharmaceutical ingredients (APIs) from unreactive aryl chlorides, leveraging its ultra-high TON (up to 50,000) to minimize palladium costs and simplify downstream metal scavenging [1].

Buchwald-Hartwig Aminations in Standard Equipment

Where this compound is the right choice for synthesizing N-arylamines without the need for specialized anaerobic glovebox environments, as its air-stable nature allows for benchtop catalyst preparation while maintaining high electron density for activating challenging substrates [2].

Synthesis of Stable Zerovalent Ruthenium Complexes

Where this compound is the right choice for forming Ru(0) precursors that require high thermal stability and resistance to unwanted intramolecular C-H activation (cyclometalation), outperforming labile bidentate ligands like BINAP in selective oxidative addition workflows [3].

XLogP3

6.1

Dates

Last modified: 08-16-2023

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